
2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide, also known as FOPBAA, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide in lab experiments is its high purity and high yield synthesis method. 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, particularly cancer. Another direction is the study of its mechanism of action, which could lead to the development of new drugs targeting COX-2 and PKC. Additionally, the development of new synthesis methods for 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide could improve its accessibility for scientific research.
Métodos De Síntesis
The synthesis of 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide involves the reaction of 2-formylphenol with 3-oxo-1-phenylbutan-2-ylamine in the presence of acetic anhydride. The resulting product is then purified through column chromatography to obtain pure 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide. This synthesis method has been reported in several research articles and has been shown to yield high purity and high yield of 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide has been used as a tool in various biochemical and physiological studies, such as the study of protein-protein interactions, enzyme activity, and cell signaling pathways.
Propiedades
IUPAC Name |
2-(2-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-14(22)17(11-15-7-3-2-4-8-15)20-19(23)13-24-18-10-6-5-9-16(18)12-21/h2-10,12,17H,11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUZNGHLDLVZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)NC(=O)COC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

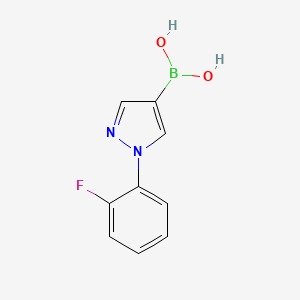
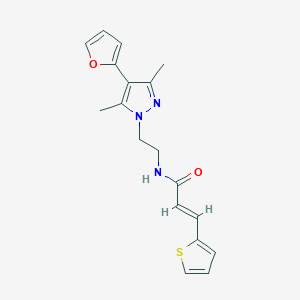
![2-Chloro-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2522688.png)

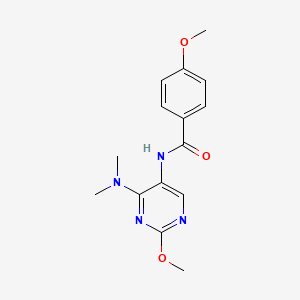
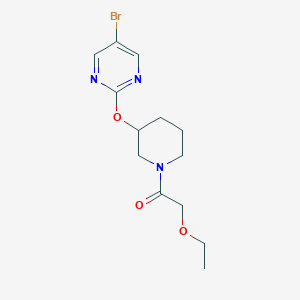

![N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2522695.png)



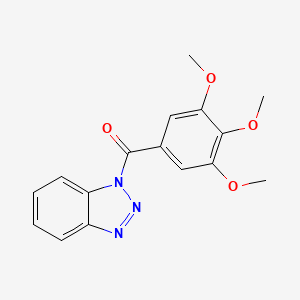
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2522708.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2522709.png)